molecular formula C7H9NO2 B13019500 1-Acetyl-1,6-dihydropyridin-3(2H)-one CAS No. 94923-13-4

1-Acetyl-1,6-dihydropyridin-3(2H)-one

Cat. No.: B13019500
CAS No.: 94923-13-4
M. Wt: 139.15 g/mol
InChI Key: LRLHPHOTMPNIJN-UHFFFAOYSA-N
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Description

1-Acetyl-1,6-dihydropyridin-3(2H)-one is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridine ring with an acetyl group and a keto group, making it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-1,6-dihydropyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Acetylated Precursors: Using acetylated derivatives of pyridine or related compounds.

    Condensation Reactions: Involving the reaction of acetyl groups with other functional groups to form the desired ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-1,6-dihydropyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the keto group to form alcohol derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For facilitating substitution reactions, including acids or bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridine derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-Acetyl-1,6-dihydropyridin-3(2H)-one has various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-1,6-dihydropyridin-3(2H)-one would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Participation in metabolic reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar ring structures but different functional groups.

    Acetylated Heterocycles: Other heterocyclic compounds with acetyl groups.

Uniqueness

1-Acetyl-1,6-dihydropyridin-3(2H)-one is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

94923-13-4

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-acetyl-2,6-dihydropyridin-3-one

InChI

InChI=1S/C7H9NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-3H,4-5H2,1H3

InChI Key

LRLHPHOTMPNIJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=CC(=O)C1

Origin of Product

United States

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